

# Structure Elucidation of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite: A Technical Guide

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## Compound of Interest

Compound Name: *Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite*

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This technical guide provides a comprehensive overview of the analytical methodologies used for the structure elucidation of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite**, a key reagent in oligonucleotide synthesis. This document details the expected outcomes from spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides standardized experimental protocols.

## Chemical Structure and Properties

**Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite** is an organophosphorus compound containing two trimethylsilyl ethyl protecting groups and a diisopropylamino group attached to a central phosphorus atom. Its structure is fundamental to its function as a phosphitylating agent.

Table 1: Physicochemical Properties of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite**

Property	Value
Chemical Formula	C <sub>16</sub> H <sub>40</sub> NO <sub>2</sub> PSi <sub>2</sub>
Molecular Weight	365.64 g/mol [1]
CAS Number	121373-20-4[1]
Appearance	Liquid[1]
Boiling Point	286.2 - 296.6 °C[1]
Density	0.8887 g/mL at 25 °C[1]
Refractive Index	n <sub>20</sub> /D 1.4517[1]

## Spectroscopic Characterization

The structural confirmation of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite** relies on a combination of NMR and mass spectrometry techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of phosphoramidites, providing detailed information about the hydrogen, carbon, and phosphorus environments.[2]

### 2.1.1. <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: Expected <sup>1</sup>H NMR Chemical Shifts

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Si(CH <sub>3</sub> ) <sub>3</sub>	~ 0.0 - 0.1	singlet	18H
Si-CH <sub>2</sub>	~ 0.8 - 1.0	multiplet	4H
O-CH <sub>2</sub>	~ 3.5 - 3.8	multiplet	4H
N-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 3.5 - 3.7	septet	2H
N-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 1.1 - 1.3	doublet	12H

### 2.1.2. <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Expected <sup>13</sup>C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm)
Si(CH <sub>3</sub> ) <sub>3</sub>	~ -2.0
Si-CH <sub>2</sub>	~ 17.0
O-CH <sub>2</sub>	~ 60.0 (doublet, J(P,C) ≈ 15 Hz)
N-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 45.0 (doublet, J(P,C) ≈ 20 Hz)
N-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 24.0 (doublet, J(P,C) ≈ 7 Hz)

### 2.1.3. <sup>31</sup>P NMR Spectroscopy

<sup>31</sup>P NMR is particularly diagnostic for phosphoramidites, showing a characteristic chemical shift for the trivalent phosphorus atom. For phosphoramidites, the signal typically appears in the range of 140-155 ppm.<sup>[2]</sup> Due to the chiral nature of the phosphorus center, it is common to observe two distinct singlets if diastereomers are present.<sup>[2]</sup>

Table 4: Expected <sup>31</sup>P NMR Chemical Shift

Phosphorus	Expected Chemical Shift (ppm)
P(III)	~ 148

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 5: Expected Mass Spectrometry Data

Ion	Expected m/z
[M+H] <sup>+</sup>	366.25
[M+Na] <sup>+</sup>	388.23

Fragmentation Analysis: Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (-15 Da) and the characteristic trimethylsilyl cation peak at m/z 73 ([Si(CH<sub>3</sub>)<sub>3</sub>]<sup>+</sup>).<sup>[3][4]</sup> Further fragmentation would likely involve cleavage of the ethyl linkages and the diisopropylamino group.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of triethylamine (TEA, ~1% v/v) to the solvent to prevent hydrolysis of the phosphoramidite.
- Transfer the solution to a 5 mm NMR tube.

#### Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2 seconds.
- $^{31}\text{P}$  NMR:
  - Pulse Program: Proton-decoupled single pulse.
  - Number of Scans: 128-256.
  - Relaxation Delay: 2-5 seconds.
  - Reference: 85%  $\text{H}_3\text{PO}_4$  as an external standard.

## Mass Spectrometry (LC-MS) Protocol

#### Sample Preparation:

- Prepare a stock solution of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite** in anhydrous acetonitrile at a concentration of 1 mg/mL.
- Further dilute the stock solution to 1-10  $\mu\text{g/mL}$  with the initial mobile phase composition.

#### Liquid Chromatography (LC) Conditions:

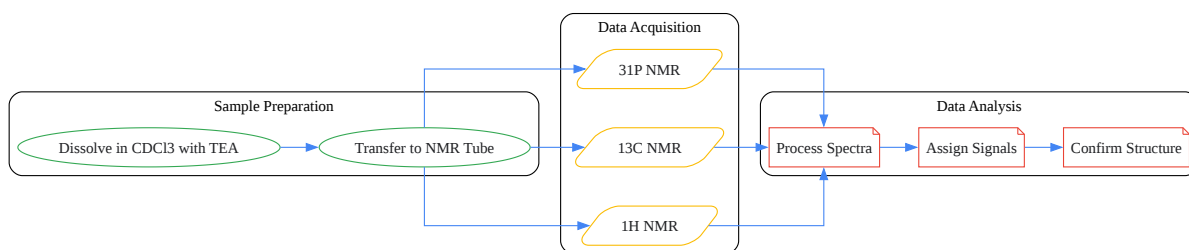
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6  $\mu$ m).
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40  $^{\circ}$ C.

#### Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Scan Range: m/z 100-500.
- Source Parameters: Optimized for the specific instrument to maximize the signal of the parent ion.

## Workflow and Data Analysis Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the structure elucidation of **Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite**.



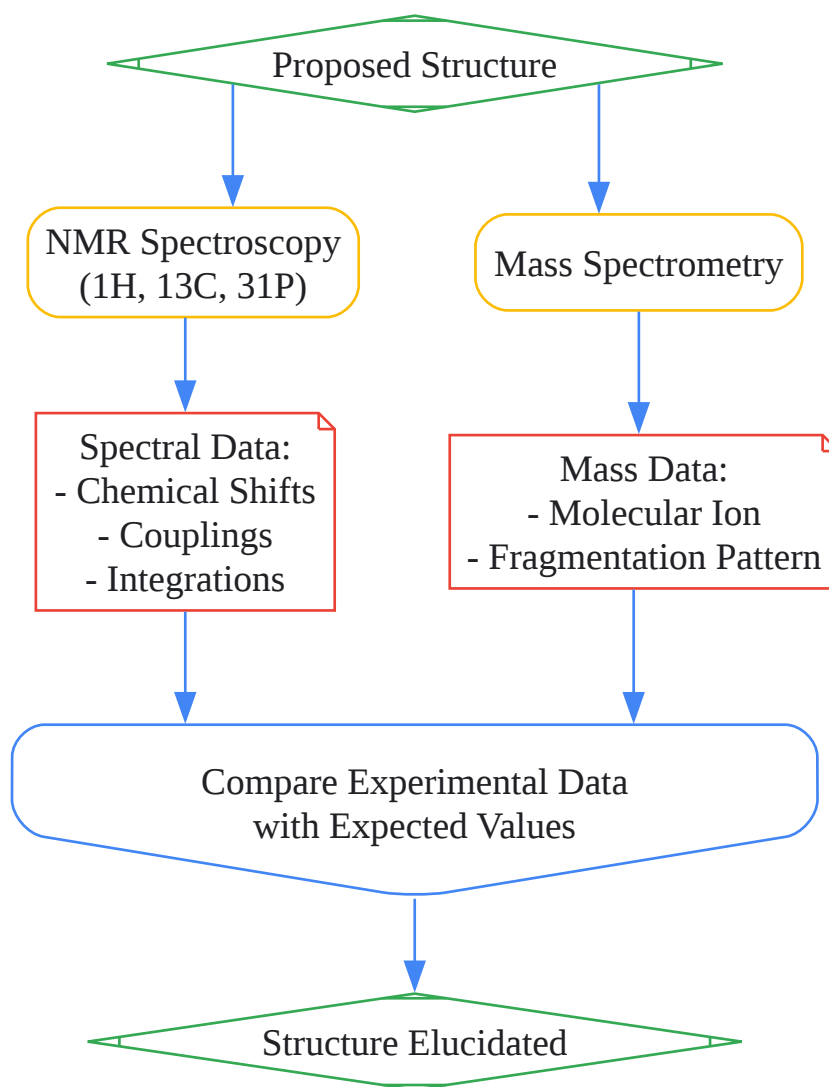
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Caption: Workflow for NMR-based structure elucidation.



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Caption: Workflow for LC-MS based structure elucidation.



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Caption: Logical flow for structure confirmation.

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